molecular formula C24H26N2O6S B6524420 ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate CAS No. 477500-54-2

ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate

Cat. No.: B6524420
CAS No.: 477500-54-2
M. Wt: 470.5 g/mol
InChI Key: DQMURGBZIZJOQD-UHFFFAOYSA-N
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Description

“Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also features a benzofuran moiety, which is a fused aromatic ring system that consists of a benzene ring and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring several different functional groups. The azepane ring provides a basic nitrogen atom, while the sulfonyl group is a good leaving group . The benzamido and benzofuran moieties are both aromatic systems, which can participate in π-π stacking interactions .


Chemical Reactions Analysis

As an organic compound, “this compound” can undergo a variety of chemical reactions. The presence of the sulfonyl group makes it a potential electrophile, while the nitrogen atom in the azepane ring can act as a nucleophile . The compound could also undergo electrophilic aromatic substitution reactions on the benzofuran or benzamido rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar . The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules.

Properties

IUPAC Name

ethyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-2-31-24(28)22-21(19-9-5-6-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-3-4-8-16-26/h5-6,9-14H,2-4,7-8,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMURGBZIZJOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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